molecular formula C16H13FN2S3 B5568445 5-[(4-Fluorophenyl)methylthio]-2-(phenylmethylthio)-1,3,4-thiadiazole

5-[(4-Fluorophenyl)methylthio]-2-(phenylmethylthio)-1,3,4-thiadiazole

Cat. No.: B5568445
M. Wt: 348.5 g/mol
InChI Key: NEJQZBMSGKKLNA-UHFFFAOYSA-N
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Description

5-[(4-Fluorophenyl)methylthio]-2-(phenylmethylthio)-1,3,4-thiadiazole is a thiadiazole derivative characterized by two distinct substituents: a 4-fluorobenzylthio group at position 5 and a benzylthio group at position 2. The thiadiazole core is a nitrogen-sulfur heterocycle known for its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The fluorophenyl and benzylthio groups enhance its lipophilicity and bioavailability, enabling efficient cellular penetration and target engagement .

Properties

IUPAC Name

2-benzylsulfanyl-5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2S3/c17-14-8-6-13(7-9-14)11-21-16-19-18-15(22-16)20-10-12-4-2-1-3-5-12/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJQZBMSGKKLNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Fluorophenyl)methylthio]-2-(phenylmethylthio)-1,3,4-thiadiazole typically involves the reaction of appropriate thiourea derivatives with α-halo ketones under Hantzsch thiazole synthesis conditions . The reaction is usually carried out in the presence of a green solvent like ethanol, which facilitates the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Fluorophenyl)methylthio]-2-(phenylmethylthio)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-[(4-Fluorophenyl)methylthio]-2-(phenylmethylthio)-1,3,4-thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-Fluorophenyl)methylthio]-2-(phenylmethylthio)-1,3,4-thiadiazole involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or protein function .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The biological and chemical properties of thiadiazole derivatives are heavily influenced by substituent patterns. Below is a comparative analysis of the target compound and its analogues:

Compound Name Substituents Molecular Weight (g/mol) Key Physicochemical Properties
5-[(4-Fluorophenyl)methylthio]-2-(phenylmethylthio)-1,3,4-thiadiazole (Target) 5: 4-Fluorobenzylthio; 2: Benzylthio ~364.4 High lipophilicity (logP ~3.5), moderate solubility
2-(Benzylthio)-5-((4-fluorobenzyl)thio)-1,3,4-thiadiazole Same as target compound (structural isomer) ~364.4 Similar lipophilicity, differing spatial arrangement
5-(Chlorophenyl)-1,3,4-thiadiazole 5: Chlorophenyl ~202.7 Lower molecular weight, higher IC50 (12.5 µg/mL)
5-(Bromobenzyl)-1,3,4-thiadiazole 5: Bromobenzyl ~262.1 Higher halogen size, IC50 = 10.0 µg/mL
N-(5-((Phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)-acetamide 5: Benzylthio; 2: Acetamide ~293.4 Enhanced bioavailability due to acetamide

Key Observations :

  • Halogen Effects : Bromine or chlorine substituents (e.g., 5-(Bromobenzyl)-1,3,4-thiadiazole) increase molecular weight and lipophilicity but may reduce solubility compared to fluorine .
  • Substituent Position : Structural isomers, such as 2-(Benzylthio)-5-((4-fluorobenzyl)thio)-1,3,4-thiadiazole, exhibit similar molecular weights but distinct biological activities due to spatial differences .
  • Functional Groups : Acetamide or sulfonamide substituents (e.g., N-(5-((Phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)-acetamide) improve solubility but may alter target specificity .

Key Observations :

  • Antimicrobial Potency : Carboxamide-containing derivatives (e.g., N-{3-[(4-Fluorobenzyl)thio]-...propanamide) exhibit stronger antimicrobial activity due to hydrogen-bonding interactions with microbial enzymes .
  • Anticancer Specificity : The target compound’s dual thioether groups likely enhance DNA intercalation or kinase inhibition, reducing IC50 values compared to simpler analogues .
  • Role of Fluorine : Fluorine at the para position increases electronegativity and metabolic stability, contributing to prolonged activity in both antimicrobial and anticancer contexts .

SAR (Structure-Activity Relationship) Insights

  • Thioether Linkers : Thioether groups (e.g., benzylthio, phenylethylthio) enhance lipophilicity and membrane permeability, critical for intracellular target engagement .
  • Halogen Substitution : Fluorine improves metabolic stability and bioavailability, while bulkier halogens (Cl, Br) may sterically hinder target binding .
  • Heterocyclic Modifications : Replacement of thiadiazole with oxadiazole or triazole rings (e.g., 5-(4-Fluorophenyl)-1,3,4-oxadiazole) reduces sulfur-mediated reactivity, altering biological activity .

Biological Activity

5-[(4-Fluorophenyl)methylthio]-2-(phenylmethylthio)-1,3,4-thiadiazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. The thiadiazole ring system has been associated with various pharmacological properties, making it a valuable scaffold for drug development. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a thiadiazole ring substituted with methylthio and fluorophenyl groups. The general formula can be represented as follows:

C15H14FN2S2\text{C}_{15}\text{H}_{14}\text{F}\text{N}_2\text{S}_2

This structure suggests potential interactions with biological targets due to its unique electronic and steric properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds structurally related to 5-[(4-Fluorophenyl)methylthio]-2-(phenylmethylthio)-1,3,4-thiadiazole have demonstrated significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (μM)Reference
20bHepG-24.37 ± 0.7
20bA-5498.03 ± 0.5
5-FM-TDMCF-7TBD

The compound 20b , a derivative closely related to the target compound, exhibited promising activities against HepG-2 (human liver cancer) and A-549 (human lung cancer) cell lines, with IC50 values indicating potent cytotoxicity compared to standard chemotherapeutics like cisplatin .

The mechanism by which thiadiazole derivatives exert their anticancer effects often involves the inhibition of key enzymes or pathways associated with cancer cell proliferation and survival. Molecular docking studies have suggested that these compounds may interact with dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis .

Table 2: Molecular Docking Results

CompoundTarget EnzymeBinding Energy (Kcal/mol)Reference
20bDHFR-1.6
5-FM-TDTBDTBD

Case Studies

Several case studies have reported on the synthesis and evaluation of thiadiazole derivatives:

  • Synthesis and Evaluation : A study synthesized a series of new 1,3,4-thiadiazoles and evaluated their anticancer activity against HepG-2 and A-549 cell lines. The results indicated that modifications on the thiadiazole ring could enhance biological activity significantly .
  • Structure-Activity Relationship (SAR) : Another investigation focused on the SAR of thiadiazole compounds, revealing that specific substitutions could lead to increased potency against cancer cells. The presence of electron-withdrawing groups like fluorine was found to improve activity due to enhanced lipophilicity and binding affinity .
  • In Vivo Studies : Preliminary in vivo studies have shown that certain thiadiazole derivatives can reduce tumor growth in animal models, supporting their potential for development as therapeutic agents .

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